Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate

Description

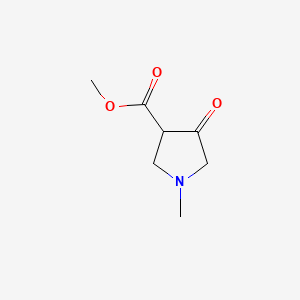

Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate (CAS No. 1268521-19-2) is a pyrrolidine derivative with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol . Its structure features a five-membered pyrrolidine ring substituted with a methyl group at position 1, a ketone group at position 4, and a methyl ester at position 3 (Figure 1). This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrrolidine scaffolds, which are common in bioactive molecules .

Properties

IUPAC Name |

methyl 1-methyl-4-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-8-3-5(6(9)4-8)7(10)11-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTCGWBSHKBMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(=O)C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Dimethyl Itaconate with Methylamine

A highly efficient route involves the cyclocondensation of dimethyl itaconate with methylamine. This method, adapted from the synthesis of analogous pyrrolidine derivatives , proceeds via a conjugate addition-cyclization mechanism.

Reaction Protocol :

A mixture of dimethyl itaconate (15 mmol) and methylamine hydrochloride (15 mmol) is stirred in absolute methanol at room temperature for 12 hours, followed by refluxing for 2 hours. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. After washing with brine and drying over sodium sulfate, the crude product is purified via vacuum distillation to yield Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate as a pale-yellow oil .

Key Parameters :

-

Solvent : Methanol (polar protic) facilitates amine nucleophilicity.

-

Temperature : Room temperature for initial cyclization, followed by reflux to drive the reaction to completion.

Mechanistic Insight :

The reaction proceeds through a Michael addition of methylamine to the α,β-unsaturated ester of dimethyl itaconate, followed by intramolecular cyclization to form the pyrrolidone ring. The ester groups remain intact, with the methylamine selectively alkylating the nitrogen .

Michael Addition-Phosphorylation and Subsequent Deprotection

A modified approach, inspired by phosphorylated intermediates , involves the use of dimethyl 2-diethoxyphosphoryl-3-methylene succinate as a starting material.

Reaction Protocol :

Dimethyl 2-diethoxyphosphoryl-3-methylene succinate (10 mmol) is reacted with methylamine (21 mmol) in methanol at ambient temperature for 12–24 hours. The phosphorylated intermediate undergoes hydrolysis in acidic conditions (HCl, 1M) to remove the diethoxyphosphoryl group, yielding the target compound .

Key Parameters :

-

Solvent : Methanol ensures solubility of both reactants.

-

Deprotection : Hydrolysis with HCl at 60°C for 4 hours.

Challenges :

-

The phosphorylation step introduces steric hindrance, requiring precise stoichiometry.

-

Hydrolysis conditions must be carefully controlled to avoid ester group cleavage .

Transesterification of Ethyl Ester Precursors

Adapting methods for ethyl analogs , the methyl ester can be synthesized via transesterification of Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate.

Reaction Protocol :

Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate (10 mmol) is dissolved in anhydrous methanol, and sodium methoxide (1.2 eq) is added. The mixture is refluxed for 6 hours, after which the solvent is evaporated. The product is isolated via fractional distillation .

Key Parameters :

-

Catalyst : Sodium methoxide (strong base) facilitates alkoxide exchange.

-

Temperature : Reflux conditions (65°C) enhance reaction kinetics.

Mechanistic Insight :

The ethoxy group is nucleophilically displaced by methoxide, forming the methyl ester. This method is advantageous for scalability but requires anhydrous conditions to prevent hydrolysis .

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyrrolidine ring provides structural rigidity and can influence the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Differences and Implications

Ring Size and Flexibility :

- The target compound and analogs in rows 3–5 utilize a pyrrolidine ring (5-membered), whereas row 2 employs a piperidine ring (6-membered). Piperidine derivatives exhibit greater conformational flexibility due to reduced ring strain .

- The spiro compound (row 5) combines pyrrolidine with an indoline system, creating a rigid scaffold that enhances binding specificity in biological targets .

The methyl ester at position 3 (common in all compounds) is a hydrolyzable group, making these compounds prodrug candidates.

Oxo Group Position: The 4-oxo group in the target compound and row 2 analog may stabilize enolate intermediates in synthesis, whereas the 5-oxo derivative (row 4) could adopt different puckering conformations (e.g., envelope or twist-boat) .

Biological Activity: The spiro compound (row 5) demonstrates monoamine oxidase (MAO) inhibition, a trait linked to antidepressant and neuroprotective effects . Simpler analogs (rows 1–4) lack reported bioactivity data but serve as intermediates for more complex molecules.

Physicochemical Properties

- Molecular Weight: Smaller substituents (e.g., methyl in row 1 vs.

- Electron-Withdrawing Groups : The 4-fluorobenzyl group (row 4) may reduce electron density at the pyrrolidine ring, affecting reactivity in substitution reactions .

Biological Activity

Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, anticancer properties, antimicrobial effects, and relevant case studies.

1. Chemical Structure and Properties

This compound features a pyrrolidine ring with a ketone and an ester functional group, contributing to its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 171.19 g/mol. The presence of these functional groups allows the compound to engage in various biochemical interactions, influencing enzyme activity and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by forming covalent or non-covalent interactions with active site residues. This interaction can modulate the enzyme's activity, making it a candidate for therapeutic applications in conditions where enzyme regulation is crucial.

- Receptor Binding : The structural features of the compound facilitate binding to various receptors, potentially influencing signaling pathways involved in cellular processes.

3. Anticancer Activity

The anticancer properties of this compound have been evaluated in several studies:

- In Vitro Studies : Research indicates that derivatives of oxopyrrolidine exhibit varying degrees of cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma). For instance, compounds similar to this compound have shown significant reductions in cell viability when treated at concentrations around 100 µM for 24 hours .

- Comparative Studies : In comparative analyses with standard chemotherapeutic agents like cisplatin, some derivatives demonstrated comparable or enhanced cytotoxic effects, suggesting their potential as novel anticancer agents .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | Concentration (µM) | Viability (%) | Reference |

|---|---|---|---|---|

| This compound | A549 | 100 | 78–86 | |

| Cisplatin | A549 | - | <50 | |

| Compound X (similar structure) | A549 | 100 | <70 |

4. Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity:

- Broad-Spectrum Testing : Preliminary studies have screened the compound against various pathogens, including multidrug-resistant strains. However, results indicated limited efficacy against Gram-negative bacteria, with minimum inhibitory concentrations (MIC) exceeding 64 µg/mL .

5. Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- Synthesis and Characterization : A study focused on synthesizing various oxopyrrolidine derivatives demonstrated that modifications to the pyrrolidine ring could enhance biological activity, indicating structure–activity relationships that warrant further exploration .

- Cytotoxicity Assays : In vitro assays using the MTT method confirmed the cytotoxic effects of this compound on cancer cell lines, providing a quantitative measure of its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes and reaction optimization strategies for Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate?

The synthesis typically involves multi-step organic reactions, such as cyclization of substituted pyrrolidine precursors followed by esterification. A common approach includes:

- Cyclization of β-keto esters with methylamine derivatives under acidic or basic conditions to form the pyrrolidine ring.

- Esterification of the carboxylate intermediate using methanol and catalytic sulfuric acid.

Optimization strategies focus on solvent selection (e.g., dichloromethane for improved solubility), temperature control (reflux conditions for cyclization), and purification via column chromatography with ethyl acetate/hexane gradients .

Q. How can spectroscopic and chromatographic techniques validate the structural integrity of this compound?

Key methods include:

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., methyl groups at positions 1 and 3, carbonyl signals at ~170 ppm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (CHNO) and fragmentation patterns.

- Infrared (IR) spectroscopy : Peaks at ~1740 cm (ester C=O) and ~1680 cm (pyrrolidinone C=O).

Chromatographic purity is assessed via HPLC with a C18 column and UV detection at 210–240 nm .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

Discrepancies in bond lengths, angles, or thermal parameters often arise from disorder or twinning. Methodological solutions include:

Q. What computational and experimental methods analyze ring puckering effects in the pyrrolidine core?

- Cremer-Pople parameters : Calculate puckering amplitude (θ) and phase angle (φ) using crystallographic coordinates to quantify non-planarity .

- ORTEP-3 : Visualize thermal ellipsoids and anisotropic displacement parameters to assess dynamic puckering in the solid state .

- DFT calculations : Optimize gas-phase geometry (e.g., B3LYP/6-31G*) and compare with experimental data to evaluate solvent or crystal-packing effects .

Q. How can researchers design experiments to probe biological interactions of this compound?

- Molecular docking : Screen against protein targets (e.g., enzymes with pyrrolidine-binding pockets) using AutoDock Vina or Schrödinger Suite.

- In vitro assays : Test inhibitory activity in enzyme kinetics studies (e.g., proteases or kinases) with IC determination.

- Metabolic stability : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation via LC-MS/MS .

Q. What strategies mitigate synthetic challenges in scaling up the compound for pharmacological studies?

- Flow chemistry : Improve yield and reproducibility for cyclization steps under continuous flow conditions.

- DoE (Design of Experiments) : Optimize reaction parameters (temperature, stoichiometry) using software like MODDE.

- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethanol .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.